molecular formula C22H25N3O2S3 B4160121 N-benzyl-2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide

N-benzyl-2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide

Cat. No.: B4160121
M. Wt: 459.7 g/mol
InChI Key: KBAVLCVKKVJCSR-UHFFFAOYSA-N
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Description

N-benzyl-2-{[6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-4-yl]thio}acetamide: is a complex organic compound characterized by its unique structure, which includes a pyrano-thieno-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-yl]thio}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrano-thieno-pyrimidine core, followed by the introduction of the benzyl and acetamide groups. Common reagents used in these reactions include alkyl halides, thiols, and amines, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-yl]thio}acetamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions at the benzyl or acetamide positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidines, and substituted benzyl or acetamide derivatives.

Scientific Research Applications

N-benzyl-2-{[6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-yl]thio}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-yl]thio}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-benzylbenzamide: A simpler analog with a benzamide core.

    Benzothiazole derivatives: Compounds with a similar thioether linkage.

    Pyrimidine derivatives: Compounds with a pyrimidine core but different substituents.

Uniqueness

N-benzyl-2-{[6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-yl]thio}acetamide is unique due to its combination of a pyrano-thieno-pyrimidine core with benzyl and acetamide groups, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-benzyl-2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S3/c1-4-22(2)10-15-16(12-27-22)30-20-18(15)19(24-21(25-20)28-3)29-13-17(26)23-11-14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAVLCVKKVJCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=NC(=N3)SC)SCC(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide
Reactant of Route 3
N-benzyl-2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide

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